molecular formula C9H6F3NO B1321364 3-Methyl-5-(trifluoromethoxy)benzonitrile CAS No. 916420-59-2

3-Methyl-5-(trifluoromethoxy)benzonitrile

Cat. No.: B1321364
CAS No.: 916420-59-2
M. Wt: 201.14 g/mol
InChI Key: RUVNGFLRCPBNJK-UHFFFAOYSA-N
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Description

Significance of Aryl Nitriles as Synthetic Intermediates in Modern Organic Chemistry

Aryl nitriles, organic compounds featuring a cyano (-C≡N) group attached to an aromatic ring, are pivotal intermediates in synthetic organic chemistry. numberanalytics.comrsc.org Their importance is rooted in the versatile reactivity of the nitrile group, which can be transformed into a wide array of other functional groups. researchgate.net This synthetic flexibility makes aryl nitriles invaluable building blocks for constructing more complex molecules. numberanalytics.com

Key transformations of the nitrile group include:

Hydrolysis: Conversion to carboxylic acids or amides.

Reduction: Formation of primary amines.

Cycloaddition: Participation in reactions to form nitrogen-containing heterocycles like tetrazoles. researchgate.net

This versatility has led to the widespread use of aryl nitriles in the synthesis of numerous commercial products. Over 30 pharmaceuticals currently on the market contain a nitrile group, highlighting its role in medicinal chemistry. nih.gov These compounds are integral to the creation of pharmaceuticals, agrochemicals, dyes, and advanced materials. numberanalytics.comrsc.orgresearchgate.net The nitrile pharmacophore can enhance a molecule's physicochemical properties, improve metabolic stability, and act as a bioisostere for groups like carbonyls, influencing binding affinity with biological targets through hydrogen bonding and polar interactions. nih.gov

The Trifluoromethoxy Group: Impact on Molecular Properties and Reactivity in Chemical Science

The trifluoromethoxy group (-OCF₃) is a unique and powerful substituent in molecular design, often referred to as a "super-halogen" due to its potent electronic properties. nih.gov Its incorporation into organic molecules, particularly in pharmaceutical and agrochemical research, has grown significantly due to the profound and beneficial changes it imparts. nih.govmdpi.comnih.gov The -OCF₃ group is strongly electron-withdrawing and is one of the most lipophilic substituents used in drug design. nih.gov

The primary impacts of the trifluoromethoxy group on molecular properties include:

Enhanced Lipophilicity: The -OCF₃ group significantly increases a molecule's affinity for lipid environments, which can improve its ability to cross cell membranes. nih.govmdpi.com

Metabolic Stability: The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, making it resistant to metabolic breakdown and increasing the biological half-life of a drug candidate. mdpi.com

Modulated Acidity/Basicity: As a strong electron-withdrawing group, it can significantly alter the pKa of nearby functional groups.

Improved Binding Affinity: The unique electronic and steric profile of the -OCF₃ group can lead to more favorable interactions with biological targets. nih.gov

The trifluoromethoxy group's properties are often compared with other common substituents to guide molecular design, as detailed in the table below.

SubstituentHansch Lipophilicity Parameter (π)Electronic Effect
-H0.00Neutral
-CH₃+0.56Weakly Electron-Donating
-Cl+0.71Weakly Deactivating, Electron-Withdrawing (Inductive)
-CF₃+0.88Strongly Electron-Withdrawing
-OCH₃-0.02Strongly Activating, Electron-Donating (Resonance)
-OCF₃+1.04Strongly Electron-Withdrawing

Data sourced from reference nih.gov.

Role of Methyl Substitution in Directing Aromatic Functionalization and Modulating Reactivity

The methyl group (-CH₃) is a fundamental substituent in aromatic chemistry that influences both the reactivity of the benzene (B151609) ring and the regioselectivity of subsequent chemical reactions, particularly electrophilic aromatic substitution (EAS). vedantu.com The methyl group is classified as an activating, ortho-, para- directing group. quora.commasterorganicchemistry.combrainly.in

This directing effect is the result of two primary electronic contributions:

Inductive Effect: The methyl group is less electronegative than the sp²-hybridized carbons of the benzene ring, leading it to inductively donate electron density to the ring. stackexchange.com This donation enriches the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. vedantu.comlumenlearning.com

Hyperconjugation: This involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the aromatic ring. Resonance structures show that this effect specifically increases the electron density at the ortho and para positions. quora.comstackexchange.com

This increased electron density at the ortho and para carbons stabilizes the carbocation intermediate (the arenium ion or sigma complex) that forms during electrophilic attack at these positions. quora.com Consequently, the activation energy for ortho and para substitution is lower than for meta substitution, making these pathways kinetically favored. stackexchange.com While electronically favoring both positions, steric hindrance from the methyl group itself can sometimes lead to a preference for substitution at the less crowded para position.

Rationale for Comprehensive Academic Investigation of 3-Methyl-5-(trifluoromethoxy)benzonitrile

The rationale for a focused academic study of this compound stems from the unique and complex interplay of its three distinct functional groups arranged in a specific meta relationship. While the individual properties of aryl nitriles, trifluoromethoxy groups, and methyl substituents are well-documented, their combined influence within a single molecule presents a compelling area for new research.

The specific substitution pattern—with all three groups positioned meta to one another (1,3,5-substitution)—creates a unique electronic landscape. In electrophilic aromatic substitution, the directing effects of the substituents are crucial. The methyl group is an ortho-, para-director, while the electron-withdrawing nitrile and trifluoromethoxy groups are meta-directors. masterorganicchemistry.comvaia.comlibretexts.orgbyjus.com In this compound, the methyl group directs incoming electrophiles to positions 2, 4, and 6. The trifluoromethoxy group directs to positions 1 (occupied) and 5 (occupied). The nitrile group also directs to positions 1 (occupied) and 5 (occupied). This alignment means the activating methyl group strongly directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6), which are unoccupied.

This specific arrangement makes the compound a valuable substrate for studying regioselectivity and reactivity in complex aromatic systems. Furthermore, the combination of the synthetically versatile nitrile handle with the property-enhancing trifluoromethoxy group suggests that this compound is a promising scaffold for the development of novel compounds in medicinal and materials chemistry. cymitquimica.com Its stability, conferred by the trifluoromethyl moiety, combined with its potential for diverse chemical transformations via the nitrile group, marks it as a valuable building block for creating new molecular entities with potentially enhanced biological activity and improved physicochemical properties. cymitquimica.com Despite its potential, specific research on the synthesis and application of this particular molecule is not extensively reported in scientific literature, making its exploration a scientifically significant endeavor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-6-2-7(5-13)4-8(3-6)14-9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVNGFLRCPBNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273059
Record name 3-Methyl-5-(trifluoromethoxy)benzonitrile
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Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916420-59-2
Record name 3-Methyl-5-(trifluoromethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916420-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Transformative Chemistry of 3 Methyl 5 Trifluoromethoxy Benzonitrile

Reactivity and Derivatization of the Aromatic Nitrile Functionality

The nitrile, or cyano (-C≡N), group is a cornerstone of synthetic organic chemistry, providing a gateway to numerous other functional groups. Its reactivity is characterized by the electrophilic nature of the carbon atom, making it susceptible to attack by nucleophiles. wikipedia.orglibretexts.org The presence of the electron-withdrawing trifluoromethoxy group on the aromatic ring of 3-Methyl-5-(trifluoromethoxy)benzonitrile is expected to enhance this electrophilicity.

The electrophilic carbon atom of the nitrile group is a prime target for nucleophiles. wikipedia.org Organometallic reagents, such as Grignard and organolithium reagents, readily add to the nitrile to form intermediate imine salts. Subsequent hydrolysis of these intermediates furnishes ketones. For instance, the reaction of a benzonitrile (B105546) with a Grignard reagent, followed by an aqueous workup, yields a ketimine that hydrolyzes to a ketone.

Another significant nucleophilic addition is the reaction with the azide (B81097) ion to form tetrazoles, a class of heterocyclic compounds with important applications. This reaction is a [3+2] cycloaddition where the nitrile acts as the dipolarophile. researchgate.netresearchgate.netnih.gov The synthesis of 5-substituted 1H-tetrazoles is commonly achieved through the reaction of nitriles with azides, often facilitated by Lewis acid catalysis. researchgate.net

The nitrile group's triple bond can participate in various cycloaddition reactions, serving as a valuable tool for constructing complex cyclic systems. numberanalytics.com

[3+2] Cycloadditions: This is one of the most common cycloaddition reactions for nitriles. The reaction of nitriles with azides to form tetrazoles is a prime example. nih.govmdpi.com Similarly, nitrile oxides react with various dipolarophiles in [3+2] cycloadditions to generate isoxazolines and other heterocyclic structures. growingscience.comresearchgate.net The polar nature of the reactants can influence whether the mechanism is concerted or proceeds through a stepwise, zwitterionic intermediate. mdpi.com

[2+2+2] Cycloadditions: These reactions, often catalyzed by transition metals, can combine a nitrile with two alkyne molecules to form substituted pyridines.

[4+2] Cycloadditions (Diels-Alder Reactions): While less common, nitriles can act as dienophiles in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. These reactions lead to the formation of six-membered heterocyclic rings.

The conditions for these reactions often require heating, microwave irradiation, or the use of catalysts like Lewis acids or transition metal complexes to proceed efficiently. numberanalytics.com

While the C-CN bond is generally robust, it can be cleaved under specific conditions, often with the aid of transition metal complexes. Nickel(0) complexes, for example, have been shown to react with aromatic nitriles to induce oxidative addition into the C-CN bond. acs.org This process can be reversible and is influenced by the electronic properties of substituents on the aromatic ring. acs.org Such cleavage reactions are pivotal in carbocyanation reactions, where the cyano group and the aromatic fragment add across an alkyne. researchgate.net The use of Lewis acids in conjunction with transition metals can facilitate this bond cleavage. utexas.edu Rhodium complexes have also been demonstrated to cleave the C-CN bond of benzonitrile. figshare.com

The nitrile group can be reduced to several other functional groups, most notably primary amines and aldehydes. numberanalytics.com

Reduction to Primary Amines: This is a common and synthetically useful transformation. A variety of reducing agents can accomplish this, including:

Catalytic Hydrogenation: Using metal catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere. numberanalytics.com

Metal Hydrides: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.orglibretexts.org The mechanism involves nucleophilic attack of a hydride on the electrophilic nitrile carbon, followed by further reduction of the intermediate imine. libretexts.org

Other Borane Reagents: Diisopropylaminoborane, in the presence of catalytic lithium borohydride, reduces aromatic nitriles to benzylamines. nih.govorganic-chemistry.orgresearchgate.net Benzonitriles with electron-withdrawing groups, such as this compound, are expected to undergo this reduction more rapidly. nih.govresearchgate.net

Hydrosilylation: Catalytic systems using silanes, like polymethylhydrosiloxane (B1170920) (PMHS) with an iron(III) complex, can also effect the reduction to primary amines. acs.org

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using specific reagents that can be stopped at the intermediate imine stage, which is then hydrolyzed. Diisobutylaluminum hydride (DIBAL-H) is the classic reagent for this transformation. youtube.com A nickel-catalyzed system using calcium hypophosphite has also been reported for the reduction of aromatic nitriles to aldehydes. rsc.org

A comparative table of common reduction methods is presented below.

TransformationReagent(s)ProductNotes
Full ReductionLiAlH₄, then H₂OPrimary AmineA powerful, non-selective reducing agent. libretexts.org
Full ReductionH₂, Pd/C or PtO₂Primary AmineA common catalytic hydrogenation method. numberanalytics.com
Full ReductionDiisopropylaminoborane / cat. LiBH₄Primary AmineEffective for various aromatic nitriles. nih.gov
Partial ReductionDIBAL-H, then H₂OAldehydeStops at the imine stage before hydrolysis. youtube.com
Partial ReductionNi(II) complex, Ca(H₂PO₂)₂AldehydeA catalytic method for aldehyde synthesis. rsc.org

Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids under either acidic or basic conditions, typically requiring heat. libretexts.orgweebly.com

Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom for attack by water. libretexts.orgrsc.org This forms a protonated amide, which can then be further hydrolyzed to the carboxylic acid. rsc.orgyoutube.comlibretexts.org

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. libretexts.orgpearson.com The resulting intermediate is protonated by water to form an amide. weebly.compearson.com Under more vigorous conditions, the amide can be further hydrolyzed by another equivalent of hydroxide to yield a carboxylate salt, which is protonated in an acidic workup to give the final carboxylic acid. youtube.com

Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide. youtube.com The rate of hydrolysis is influenced by the substituents on the aromatic ring; electron-withdrawing groups can affect the reaction kinetics. oup.com

Chemical Behavior of the Trifluoromethoxy Group on the Aromatic Ring

The trifluoromethoxy (-OCF₃) group is a unique substituent that significantly impacts the properties of the aromatic ring. It is known for its high metabolic stability and strong electron-withdrawing nature. mdpi.combeilstein-journals.orgnih.gov

Despite being deactivating, the resonance donation from the oxygen lone pairs, however weak, directs incoming electrophiles to the ortho and para positions. However, the strong inductive withdrawal destabilizes the intermediates for ortho and para attack more than for meta attack.

The trifluoromethoxy group is generally very stable and resistant to cleavage under many acidic and basic conditions. rsc.org Its stability is attributed to the strength of the C-F bonds and the O-C bond. mdpi.com This chemical inertness, combined with its ability to increase lipophilicity, makes it a valuable substituent in medicinal chemistry and agrochemicals. beilstein-journals.orgnih.gov The group's steric bulk is also larger than that of a methoxy (B1213986) group, which can influence binding interactions and protect adjacent positions on the ring. mdpi.com

Electronic Effects on Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound is influenced by a combination of activating and deactivating effects from its substituents, which directs the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Methyl Group (-CH₃): The methyl group is an activating group and an ortho, para-director. It donates electron density to the ring through an inductive effect, thereby stabilizing the carbocation intermediate formed during electrophilic attack. libretexts.orgyoutube.com This increased electron density makes the ring more susceptible to attack by electrophiles. libretexts.org In the case of methylbenzene (toluene), nitration occurs about 25 times faster than with benzene, yielding primarily a mixture of 2-nitro and 4-nitro isomers. libretexts.org

Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is strongly deactivating due to the powerful electron-withdrawing inductive effect of the three fluorine atoms. This effect significantly reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. While the oxygen atom possesses lone pairs that could participate in resonance donation (an activating effect), the strong inductive withdrawal dominates. Generally, such deactivating groups direct incoming electrophiles to the meta position.

Nitrile Group (-CN): The nitrile group is also a strong deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects. pearson.com This deactivation makes the benzene ring much less reactive towards electrophilic substitution. pearson.com For instance, benzonitrile does not undergo Friedel-Crafts alkylation due to the deactivating nature of the nitrile group. pearson.com The nitrile group is a meta-director.

Combined Influence:

In this compound, the directing effects of the substituents are as follows:

The methyl group at C3 directs to the ortho positions (C2 and C4) and the para position (C6).

The trifluoromethoxy group at C5 directs to the meta positions (C2 and C6).

The nitrile group at C1 directs to the meta positions (C3 and C5).

Impact on Nucleophilic Aromatic Substitution and Related Reactions

Nucleophilic aromatic substitution (SₙAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. In this compound, the trifluoromethoxy and nitrile groups are potent electron-withdrawing groups, which can facilitate SₙAr reactions if a suitable leaving group is present on the ring.

For SₙAr to occur, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate (a Meisenheimer complex). The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this negatively charged intermediate.

While this compound itself does not have a typical leaving group like a halogen, its derivatives could undergo such reactions. For example, if a halogen were introduced at a position activated by the -OCF₃ and -CN groups, it could potentially be displaced by a nucleophile. The efficiency of such a reaction would be influenced by the ability of the substituents to stabilize the intermediate anion.

Participation in Metal-Catalyzed Cross-Coupling and Other Organometallic Reactions

This compound can serve as a substrate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity in these reactions is often dictated by the ability to form an organometallic intermediate.

For instance, the nitrile group can be a site for transformations. While less common than with aryl halides, the C-CN bond can participate in certain cross-coupling reactions. More commonly, the aromatic C-H bonds can be activated and functionalized through transition-metal catalysis.

The trifluoromethoxy group is generally stable in many cross-coupling reactions, making it a valuable substituent for modifying the electronic properties of the target molecules. The presence of this group can influence the oxidative addition and reductive elimination steps in catalytic cycles.

Derivatives of this compound, such as those containing a halogen atom, would be excellent candidates for a wide range of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. For example, a bromo-derivative could be coupled with various partners to introduce new functional groups.

Selective Reductive Defluorination or C-F Bond Cleavage Strategies

The trifluoromethoxy group (-OCF₃) is generally considered to be highly stable due to the strength of the carbon-fluorine bonds. However, under specific conditions, selective reductive defluorination or C-F bond cleavage can be achieved. These transformations are challenging but offer pathways to novel fluorinated compounds.

Recent advancements have shown that photoredox catalysis can be employed for the reductive defluorination of trifluoromethylarenes. acs.org These methods often utilize an organophotocatalyst and a hydrogen atom donor to replace a single fluorine atom with hydrogen. acs.org Such strategies could potentially be applied to this compound to convert the -OCF₃ group into a difluoromethoxy (-OCHF₂) or monofluoromethoxy (-OCH₂F) group, thereby fine-tuning the electronic properties of the molecule. The success of such a reaction would depend on the specific catalyst system and reaction conditions employed.

Influence of the Methyl Group on Aromatic Ring Reactivity and Selectivity

The methyl group at the 3-position of the benzonitrile ring plays a significant role in modulating the reactivity and selectivity of the aromatic system. As an electron-donating group, it increases the electron density of the ring, thereby activating it towards electrophilic attack. libretexts.org This activating effect counteracts the deactivating influence of the trifluoromethoxy and nitrile groups to some extent.

In terms of selectivity, the methyl group is an ortho, para-director. libretexts.org This means it directs incoming electrophiles to the positions ortho (C2 and C4) and para (C6) to it. This directing effect is a consequence of the stabilization of the carbocation intermediates formed during the electrophilic attack. The resonance structures for attack at the ortho and para positions allow for the positive charge to be delocalized onto the carbon atom bearing the methyl group, which is a stabilizing interaction.

The steric bulk of the methyl group can also influence selectivity. rsc.orgyoutube.com While relatively small, it can create some steric hindrance at the adjacent ortho positions (C2 and C4), potentially favoring attack at the less hindered para position (C6). youtube.com

Interplay of Electronic and Steric Factors from Multiple Substituents on Reaction Outcomes

The reaction outcomes for this compound are a result of the complex interplay between the electronic and steric effects of all three substituents.

Electronic Factors:

Inductive Effects: The methyl group exerts a weak electron-donating inductive effect (+I), while the nitrile and trifluoromethoxy groups exhibit strong electron-withdrawing inductive effects (-I).

Resonance Effects: The nitrile group has a strong electron-withdrawing resonance effect (-M), while the oxygen of the trifluoromethoxy group can have a weak electron-donating resonance effect (+M), although this is largely overshadowed by its strong -I effect. The methyl group has no significant resonance effect but stabilizes adjacent carbocations through hyperconjugation.

The combination of these electronic effects results in a highly polarized aromatic ring with specific regions of higher and lower electron density, which in turn dictates the regioselectivity of electrophilic and nucleophilic attacks.

Steric Factors: The spatial arrangement of the substituents can influence the accessibility of different positions on the ring to incoming reagents. The methyl and trifluoromethoxy groups, while not excessively large, can create steric hindrance that may disfavor reactions at adjacent positions. For instance, in electrophilic substitution, attack at the C4 position might be sterically less hindered than at the C2 position, which is flanked by the nitrile and methyl groups.

Chemo- and Regioselective Functionalization Strategies for Complex Substituted Benzonitriles

Achieving chemo- and regioselective functionalization of a polysubstituted benzonitrile like this compound requires careful selection of reagents and reaction conditions to target a specific site on the molecule.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, one might want to reduce the nitrile group without affecting the trifluoromethoxy group, or vice versa. This can often be achieved by using specific catalysts or protecting groups.

Regioselectivity involves controlling the position of a new substituent on the aromatic ring. Strategies to achieve this include:

Directed ortho-metalation (DoM): A directing group on the ring can coordinate to an organometallic reagent (like an organolithium), leading to deprotonation at an adjacent ortho position. The resulting aryl anion can then be quenched with an electrophile.

Exploiting inherent directing effects: As discussed, the existing substituents direct incoming electrophiles to specific positions. By choosing the appropriate electrophile and reaction conditions, one can favor substitution at a desired location.

Metal-catalyzed C-H activation/functionalization: Transition metal catalysts can selectively activate and functionalize specific C-H bonds on the aromatic ring, often guided by a directing group. nih.gov

For this compound, a combination of these strategies could be employed to introduce new functional groups with high chemo- and regioselectivity, enabling the synthesis of a diverse range of complex molecules.

Mechanistic Investigations into the Chemical Transformations of 3 Methyl 5 Trifluoromethoxy Benzonitrile

Reaction Mechanism Elucidation for Nitrile Transformations

The nitrile group is a versatile functional moiety capable of undergoing a wide array of transformations. Mechanistic studies on benzonitrile (B105546) derivatives provide a framework for understanding the reactivity of 3-Methyl-5-(trifluoromethoxy)benzonitrile.

Transition State Analysis in Metal-Catalyzed Processes

Metal-catalyzed reactions are pivotal in the functionalization of aryl nitriles. Transition state analysis, often through a combination of experimental kinetics and computational modeling, provides deep insights into the operative mechanisms. For instance, in nickel-catalyzed cross-coupling and amination reactions of aryl nitriles, the key step involves the activation of the C-CN bond. scispace.com

One proposed pathway for the transformation of benzonitriles involves oxidative addition of the aryl C-CN bond to a low-valent metal center, such as Ni(0) or Pd(0). scispace.comacs.org This is followed by subsequent steps like transmetalation and reductive elimination to form new carbon-carbon or carbon-nitrogen bonds. st-andrews.ac.ukrsc.org

In the context of copper-mediated N-arylation of nitriles with arylboronic acids, mechanistic studies suggest a pathway involving a putative Cu(III) intermediate. The reaction is thought to proceed via transmetalation of the aryl group from boron to a Cu(II) complex coordinated to the nitrile. Subsequent oxidative C-N coupling leads to the formation of a nitrilium intermediate. st-andrews.ac.uk The transition state for this C-N bond-forming step is a critical point in the reaction coordinate, and its structure and energetics are influenced by the electronic properties of the substituents on the benzonitrile ring. The electron-withdrawing nature of the trifluoromethoxy group in this compound would likely influence the stability of the transition state.

A general representation of a metal-catalyzed cross-coupling reaction involving a benzonitrile is depicted in the table below, outlining the key mechanistic steps.

StepDescriptionIntermediate Species (Example with Pd)
1. Oxidative AdditionThe metal center inserts into the Aryl-CN bond.Ar-Pd(II)-CN
2. TransmetalationAn organometallic reagent transfers its organic group to the palladium center.Ar-Pd(II)-R
3. Reductive EliminationThe two organic groups on the palladium center couple and are eliminated, regenerating the catalyst.Ar-R

Radical Intermediates and Reaction Pathways

Radical-mediated reactions offer an alternative pathway for the transformation of the nitrile group. While less common for direct nitrile group manipulation, radical pathways can be initiated at other positions on the molecule, with the nitrile group influencing the regioselectivity and stability of intermediates. For example, the radical addition of alkyl nitriles to alkenes has been reported, proceeding through a cyanoalkyl radical. acs.org

In the context of this compound, radical reactions could be initiated at the methyl group (benzylic position) or on the aromatic ring. The trifluoromethoxy group, being strongly electron-withdrawing, can influence the electron density of the aromatic ring and thereby direct radical attack. nih.gov Photoredox catalysis is a modern tool to generate radical intermediates under mild conditions, and it has been used for the trifluoromethylation of arenes, proceeding through radical mechanisms. princeton.edu Analogous radical pathways could be envisaged for the functionalization of the aromatic ring of this compound.

Role of Lewis and Brønsted Acids/Bases in Mediated Transformations

Lewis and Brønsted acids and bases play a crucial role in catalyzing transformations of the nitrile group. A Lewis acid can coordinate to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack. libretexts.orgsci-hub.se This activation is a key principle in reactions such as the Ritter reaction and the Friedel-Crafts reaction with nitriles.

For this compound, Lewis acid catalysis could facilitate the hydrolysis of the nitrile to the corresponding amide or carboxylic acid, or the addition of various nucleophiles. Computational studies have shown that Lewis acids can significantly lower the activation barrier for the oxidative addition of alkylnitriles to Ni(0) centers in C-C bond activation reactions. rsc.org

Brønsted acids can protonate the nitrile nitrogen, similarly activating it towards nucleophiles. libretexts.org Conversely, strong bases can deprotonate the carbon alpha to the nitrile group, forming a nitrile-stabilized carbanion. researchgate.net In the case of this compound, deprotonation of the benzylic methyl group could lead to a stabilized carbanion that can participate in various C-C bond-forming reactions.

Mechanistic Pathways of Trifluoromethoxylation Reactions

The introduction of the trifluoromethoxy (-OCF3) group onto aromatic rings is a synthetically important transformation. Mechanistic studies of these reactions provide insight into the potential reactivity of the trifluoromethoxy group in this compound, although it is generally considered a stable group. mdpi.com

Mechanistic investigations into intramolecular C-H trifluoromethoxylation have revealed a two-step process. nih.govrsc.org The first step, O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative, proceeds through a radical process. Subsequent migration of the OCF3 group to the aryl ring occurs via a heterolytic cleavage of the N-OCF3 bond, leading to a short-lived ion pair that rapidly recombines. nih.govrsc.org This pathway is supported by both experimental data and computational studies. nih.govrsc.org

The table below summarizes the proposed mechanistic steps for this intramolecular trifluoromethoxylation.

StepDescriptionKey Intermediates
1. O-TrifluoromethylationA radical process involving the reaction of an N-aryl-N-hydroxylamine with a trifluoromethyl source.N-hydroxyl radical, trifluoromethyl radical
2. OCF3 MigrationHeterolytic cleavage of the N-OCF3 bond followed by rapid recombination.Short-lived ion pair

Detailed Kinetic Studies and Rate Determining Steps in Complex Reactions

Detailed kinetic studies are essential for elucidating reaction mechanisms and identifying rate-determining steps. Such studies involve monitoring the reaction rate as a function of reactant concentrations, temperature, and catalyst loading. For the chemical transformations of this compound, kinetic analysis would provide invaluable information.

For example, in a metal-catalyzed cross-coupling reaction of the nitrile group, a kinetic study could help determine whether the oxidative addition of the C-CN bond or the reductive elimination is the rate-determining step. This is often accomplished by measuring the initial rates of the reaction under different conditions and analyzing the resulting rate law. Isotope labeling studies, such as using a deuterated substrate, can also help to identify the rate-determining step.

Computational Verification of Proposed Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for verifying proposed reaction mechanisms. DFT calculations can be used to determine the geometries and energies of reactants, transition states, and products, providing a detailed energy profile of the reaction pathway.

For the transformations of this compound, computational studies could be employed to:

Analyze transition states: For the metal-catalyzed activation of the nitrile group, DFT could model the transition state of the oxidative addition step, providing insights into the bonding changes and the activation energy. nih.gov

Verify radical pathways: The stability of potential radical intermediates and the barriers for their formation and reaction can be calculated.

Elucidate the role of catalysts: The interaction of Lewis acids with the nitrile group can be modeled to quantify the extent of activation.

Confirm trifluoromethoxylation mechanisms: As has been done for intramolecular trifluoromethoxylation, DFT calculations can support the proposed heterolytic cleavage and ion pair recombination pathway by calculating the energies of the intermediates and transition states. nih.govrsc.org

Computational studies on the reductive elimination of Aryl-CF3 from Pd(IV) complexes have shown that the transition state involves the CF3 group acting as an electrophile and the aryl group as a nucleophile. nih.gov Similar computational approaches could be applied to understand the reactivity of the trifluoromethoxy group in various transformations.

The synergy between experimental and computational investigations is key to building a comprehensive understanding of the complex chemical transformations of molecules like this compound.

Solvent Effects and Reaction Environment Impact on Mechanism

Detailed experimental and computational studies specifically investigating the impact of solvent and reaction environment on the mechanisms of chemical transformations involving this compound are not extensively available in publicly accessible literature. However, by applying established principles of physical organic chemistry, it is possible to theorize the likely effects of the reaction medium on transformations at the nitrile, trifluoromethoxy, and aromatic ring sites of the molecule. The polarity, proticity, and coordinating ability of the solvent are expected to play crucial roles in modulating reaction pathways and rates.

For instance, in the case of a nucleophilic attack at the carbon atom of the nitrile group, a reaction's progression would be significantly influenced by the solvent's ability to stabilize the charged intermediates and transition states. A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), would be expected to solvate the cationic species effectively, thereby potentially accelerating the reaction rate compared to a nonpolar solvent like toluene (B28343) or hexane. The choice of solvent can also dictate the outcome of a reaction; for example, in the synthesis of 1-aminoisoquinolines from 2-(2-oxo-2-phenylethyl)benzonitriles, toluene was found to be the solvent of choice over others like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dioxane.

The reaction environment, encompassing factors such as temperature, pressure, and the presence of catalysts or additives, would also exert a strong influence on the mechanism. For example, temperature can affect the selectivity of a reaction, with different products being favored at different temperatures. Similarly, the use of a Lewis acid catalyst could activate the nitrile group towards nucleophilic attack, altering the reaction mechanism from an uncatalyzed pathway.

While specific data for this compound is not available, the following table provides a hypothetical illustration of how solvent properties could influence the rate of a nucleophilic substitution reaction on a generic benzonitrile derivative. This data is based on general principles and is for illustrative purposes only.

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
Hexane1.91
Toluene2.45
Dichloromethane9.150
Acetone21200
Dimethylformamide371000
Dimethyl sulfoxide475000

This table is a hypothetical representation and is not based on experimental data for this compound.

Further empirical and computational research is necessary to fully elucidate the specific solvent and environmental effects on the chemical transformations of this compound. Such studies would involve systematic kinetic experiments in a range of solvents and under various reaction conditions, complemented by density functional theory (DFT) calculations to model the reaction pathways and transition state energies.

Advanced Spectroscopic and Analytical Characterization Methodologies for Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 3-Methyl-5-(trifluoromethoxy)benzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and electronic environment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and methyl protons. The three protons on the benzene (B151609) ring are chemically non-equivalent and would appear as complex multiplets or distinct singlets/doublets depending on the resolution and their coupling constants. The methyl group protons would appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm.

¹³C NMR: The ¹³C NMR spectrum will display nine distinct signals, corresponding to each unique carbon atom in the molecule. The nitrile carbon (C≡N) is characteristically found downfield (δ 115-120 ppm). The carbon of the trifluoromethoxy group (-OCF₃) will appear as a quartet due to coupling with the three fluorine atoms. The remaining signals will correspond to the methyl carbon and the six aromatic carbons, with their chemical shifts influenced by the attached substituents.

¹⁹F NMR: The ¹⁹F NMR spectrum provides specific information about the fluorine-containing functional group. For the -OCF₃ group, a single sharp resonance is expected, as the three fluorine atoms are chemically equivalent.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H ~7.4-7.8 Multiplet 3 x Aromatic CH
¹H ~2.4 Singlet -CH₃
¹³C ~118 Singlet -C≡N
¹³C ~121.6 Quartet (¹JCF ≈ 257 Hz) -OCF₃
¹³C ~150 Singlet C-OCF₃
¹³C ~142 Singlet C-CH₃
¹³C ~115-135 Singlets 4 x Aromatic CH & C-CN
¹³C ~21 Singlet -CH₃

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (Molecular Formula: C₉H₆F₃NO), the theoretical exact mass can be calculated and compared against the experimental value, typically with an error of less than 5 ppm. Techniques like electrospray ionization (ESI) are commonly used.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion [M]⁺ would be observed, followed by fragmentation ions resulting from the loss of stable radicals or neutral molecules. Key fragmentation pathways for this compound would include the loss of a methyl radical ([M-15]⁺) and cleavages associated with the trifluoromethoxy group.

HRMS Data for this compound (C₉H₆F₃NO)

Ion Formula Adduct Type Calculated m/z
[C₉H₆F₃NO]⁺ [M]⁺ 201.0401
[C₉H₇F₃NO]⁺ [M+H]⁺ 202.0479

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identificationuni.lu

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uni.lu The resulting spectra serve as a "molecular fingerprint" and allow for the identification of key functional groups.

For this compound, the IR spectrum would prominently feature a sharp, strong absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration. The strong C-F bonds of the trifluoromethoxy group will give rise to intense absorptions in the 1100-1300 cm⁻¹ region. Other characteristic bands include C-H stretching for the aromatic and methyl groups (~2900-3100 cm⁻¹), aromatic C=C stretching vibrations (~1450-1600 cm⁻¹), and the C-O stretch of the aryl ether.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency (cm⁻¹) Intensity
C≡N Stretch Nitrile ~2230 Strong
C-H Stretch (Aromatic) Aryl 3000-3100 Medium
C-H Stretch (Aliphatic) Methyl 2850-2960 Medium
C=C Stretch (Aromatic) Aryl 1450-1600 Medium
C-F Stretch Trifluoromethoxy 1100-1300 Very Strong

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact spatial arrangement of atoms.

Should a suitable single crystal of this compound be obtained, this technique would provide unambiguous confirmation of its constitution and connectivity. It would yield highly accurate data on bond lengths, bond angles, and torsion angles. Furthermore, X-ray crystallography would elucidate the packing of molecules in the crystal lattice, revealing any significant intermolecular interactions such as dipole-dipole forces or π-stacking of the aromatic rings, which govern the physical properties of the solid material. As this compound is achiral, the determination of absolute stereochemistry is not applicable.

Advanced Chromatographic Techniques for Separation and Purity Analysis of Complex Reaction Mixturesdoronscientific.com

Chromatographic methods are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for assessing its final purity. chemimpex.comchemimpex.com

Chiral chromatography is a specialized technique used to separate stereoisomers (enantiomers or diastereomers). The molecule this compound is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it cannot be resolved into enantiomers, and this particular chromatographic technique is not relevant for its purity assessment.

Coupled or hyphenated chromatographic techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are exceptionally powerful for impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound is an excellent candidate for GC-MS analysis. In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized (typically via electron ionization, EI) and detected. ijisrt.com This allows for the identification of volatile impurities by comparing their mass spectra to established libraries and quantifying them based on their chromatographic peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS): For analyzing less volatile or thermally sensitive impurities that may be present in a sample of this compound, LC-MS is the preferred method. rsc.org Separation occurs in the liquid phase using a high-performance liquid chromatography (HPLC) system, followed by ionization using softer techniques like ESI or atmospheric pressure chemical ionization (APCI). This enables the detection and identification of a wide range of potential impurities, providing a comprehensive profile of the sample's purity. rsc.org

Computational Chemistry and Theoretical Modeling of 3 Methyl 5 Trifluoromethoxy Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Simulation

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy and computational cost effectively for medium-sized organic molecules. DFT calculations for 3-Methyl-5-(trifluoromethoxy)benzonitrile would provide a wealth of information regarding its electronic structure and reactivity. For instance, DFT methods are employed to study substituent effects on the electronic properties and reactivity of benzonitrile (B105546) derivatives. Theoretical calculations on various benzisoxazole derivatives using DFT have been shown to successfully determine structure-activity relationships.

A typical DFT study on this compound would begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated.

Key Electronic Properties and Reactivity Descriptors:

Total Energy and Zero-Point Vibrational Energy: These values provide a baseline for the molecule's stability.

Frontier Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Global Reactivity Descriptors: Derived from the HOMO and LUMO energies, these descriptors quantify various aspects of reactivity. Key descriptors include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Simulated Spectroscopic Properties:

DFT calculations can also simulate various types of spectra, which can be invaluable for interpreting experimental data.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. This helps in the assignment of experimental vibrational bands to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR data to confirm the molecular structure.

Below is an illustrative table of hypothetical DFT-calculated properties for this compound, computed at the B3LYP/6-311+G(d,p) level of theory.

PropertyCalculated Value (Illustrative)
Total Energy (Hartree)-865.12345
Zero-Point Energy (kcal/mol)105.6
Dipole Moment (Debye)3.45
HOMO Energy (eV)-7.89
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)6.66
Electronegativity (χ) (eV)4.56
Chemical Hardness (η) (eV)3.33
Electrophilicity Index (ω) (eV)3.11

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and for studying intermolecular interactions in condensed phases. For instance, MD simulations have been used to investigate the properties of nitrile-containing polymers. mdpi.commdpi.comnih.gov

For this compound, the primary focus of MD simulations would be the rotation around the C-O bond of the trifluoromethoxy group and the C-C bond of the methyl group. By simulating the molecule's motion over nanoseconds, it is possible to identify the most stable conformations and the energy barriers between them.

Studying Intermolecular Interactions:

MD simulations can also be used to study how this compound interacts with itself or with other molecules, such as solvents. By placing a number of molecules in a simulation box and applying periodic boundary conditions, one can simulate the liquid state. Analysis of the simulation trajectories can reveal information about:

Radial Distribution Functions (RDFs): These functions describe the probability of finding another molecule at a certain distance from a reference molecule, providing insights into the local molecular packing and solvation structure.

Hydrogen Bonding: Although this compound is not a strong hydrogen bond donor, the nitrogen of the nitrile group can act as a hydrogen bond acceptor. MD simulations can quantify the extent of such interactions in protic solvents.

Self-Diffusion Coefficients: These can be calculated to understand the mobility of the molecule in a liquid, which is related to viscosity.

The following table provides an example of the kind of data that could be obtained from an MD simulation of liquid this compound.

PropertySimulated Value (Illustrative)
Density (g/cm³) at 298 K1.35
Self-Diffusion Coefficient (10⁻⁵ cm²/s)1.8
Main Peak of C(nitrile)···N(nitrile) RDF (Å)4.2

Prediction of Reactivity and Regioselectivity Based on Frontier Molecular Orbital Theory and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and regioselectivity of chemical reactions. wikipedia.org It posits that the most significant interactions occur between the HOMO of one reactant and the LUMO of the other.

For this compound, the distribution of the HOMO and LUMO across the molecule would determine its reactivity in different types of reactions:

Electrophilic Attack: An electrophile will preferentially attack the region of the molecule where the HOMO is localized, as this is the site of highest electron density available for donation.

Nucleophilic Attack: A nucleophile will preferentially attack the region where the LUMO is localized, as this is the site most susceptible to accepting electrons.

Electrostatic Potential (ESP) Maps:

An ESP map provides a visual representation of the charge distribution on the surface of a molecule. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, one would expect a negative ESP around the nitrogen atom of the nitrile group due to its lone pair of electrons. The carbon atom of the nitrile group would likely have a positive ESP, making it a site for nucleophilic attack. The trifluoromethoxy group, being strongly electron-withdrawing, would influence the charge distribution on the aromatic ring.

The table below summarizes the expected reactive sites based on FMO and ESP analysis for this compound.

Reaction TypePredicted Reactive Site(s)
Electrophilic AttackAromatic ring carbons (ortho and para to the methyl group), Nitrogen of the nitrile group
Nucleophilic AttackCarbon of the nitrile group, Aromatic ring carbons attached to the trifluoromethoxy group

Elucidation of Reaction Mechanisms and Transition States using Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, several types of reactions could be investigated mechanistically:

Hydrolysis of the Nitrile Group: The acid- or base-catalyzed hydrolysis of the nitrile to an amide and then to a carboxylic acid is a fundamental transformation. youtube.comyoutube.com Quantum chemical calculations can model the step-by-step mechanism, including the protonation or nucleophilic attack at the nitrile carbon, the formation of tetrahedral intermediates, and the final product formation.

Electrophilic Aromatic Substitution: The substitution of a hydrogen atom on the aromatic ring by an electrophile can be modeled to understand the regioselectivity governed by the methyl and trifluoromethoxy substituents.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. Computational studies can predict the feasibility and stereoselectivity of such reactions.

A typical mechanistic study would involve locating the transition state structure for each elementary step of the reaction. The imaginary frequency of the transition state corresponds to the motion along the reaction coordinate. The calculated activation energies can then be used to predict the most favorable reaction pathway.

Below is a hypothetical data table for a DFT study on the acid-catalyzed hydrolysis of the nitrile group in this compound.

Reaction StepCalculated Activation Energy (kcal/mol) (Illustrative)
Protonation of the nitrile nitrogen5.2
Nucleophilic attack of water on the nitrile carbon15.8
Proton transfer to form the amide8.1

Development of Quantitative Structure-Reactivity Relationships (QSRR) for Substituted Benzonitriles

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a quantitative relationship between the descriptors and an experimentally measured reactivity parameter (e.g., a reaction rate constant).

For a series of substituted benzonitriles, including this compound, a QSRR model could be developed to predict a specific type of reactivity, such as their susceptibility to hydrolysis or their performance in a particular catalytic reaction.

The development of a QSRR model involves several steps:

Data Set Selection: A diverse set of substituted benzonitriles with known experimental reactivity data is chosen.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule. These can include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Geometrical descriptors: Molecular surface area, volume, etc.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges, etc.

Model Building: A statistical method is used to select the most relevant descriptors and to build a mathematical equation that relates them to the reactivity.

Model Validation: The predictive power of the model is assessed using statistical techniques such as cross-validation and by testing it on an external set of compounds not used in the model development.

A hypothetical QSRR equation for the hydrolysis rate constant (log k) of substituted benzonitriles might look like this:

log k = c₀ + c₁(σ) + c₂(E_LUMO) + c₃(logP)

where σ is the Hammett substituent constant, E_LUMO is the energy of the LUMO, logP is the logarithm of the partition coefficient (a measure of hydrophobicity), and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such a model could then be used to predict the hydrolysis rate of this compound and other benzonitriles for which experimental data is not available.

Future Research Trajectories and Synthetic Applications

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future synthesis of 3-Methyl-5-(trifluoromethoxy)benzonitrile and its derivatives will undoubtedly be guided by the principles of green chemistry, focusing on sustainability and atom economy. Current synthetic routes often rely on multi-step sequences that may involve harsh reagents and generate significant waste. The development of more environmentally benign methodologies is a critical area for future investigation.

One promising avenue is the application of one-pot reactions , which can significantly reduce the number of synthetic steps, solvent usage, and purification processes. rsc.org For instance, a one-pot conversion of a suitably substituted benzaldehyde (B42025) to the corresponding nitrile, a known green synthetic route, could be adapted for this molecule. rsc.org Another key area is the exploration of catalytic C-H functionalization . Direct, late-stage introduction of the methyl or trifluoromethoxy group onto a pre-existing benzonitrile (B105546) scaffold, or the cyanation of a C-H bond on a substituted toluene (B28343), would represent a highly atom-economical approach.

Sustainable Approach Potential Application for this compound Synthesis Key Advantages
One-Pot ReactionsDirect conversion of a substituted benzaldehyde to the nitrile.Reduced steps, solvent, and waste. rsc.org
C-H FunctionalizationCatalytic methylation or trifluoromethoxylation of a benzonitrile precursor.High atom economy, late-stage modification.
Flow ChemistryContinuous synthesis for improved safety and scalability.Precise control, enhanced safety, rapid optimization. google.com
Recyclable CatalystsUse of solid-supported catalysts for easier separation and reuse.Reduced waste, lower cost.

Exploration of Novel Reactivity Modes for the Nitrile and Trifluoromethoxy Groups

The nitrile and trifluoromethoxy functionalities of this compound offer a rich landscape for exploring novel chemical reactivity.

The nitrile group is a versatile functional handle that can participate in a wide array of transformations. Beyond its conventional hydrolysis to amides and carboxylic acids or reduction to amines, future research could focus on its role in cycloaddition reactions . For example, 1,3-dipolar cycloadditions of the nitrile with azides or nitrile oxides could provide access to a variety of five-membered heterocycles, which are prevalent in many biologically active compounds. nih.gov The nitrile group can also act as a directing group for C-H functionalization at the ortho-position, enabling the selective introduction of additional substituents onto the aromatic ring. This strategy could be employed to synthesize highly functionalized derivatives of the parent molecule.

The trifluoromethoxy group , while generally considered to be relatively inert, significantly influences the electronic properties of the aromatic ring, making it electron-deficient. This electronic perturbation can be harnessed to control the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. Future research could explore the potential for C-F bond activation within the trifluoromethoxy group under specific catalytic conditions, which would open up unprecedented avenues for functionalization. While challenging, selective transformation of the trifluoromethoxy group would represent a significant breakthrough in organofluorine chemistry.

Utilization of this compound as a Versatile Building Block in Complex Chemical Synthesis

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of more complex and high-value molecules. Its trifluoromethyl-containing moiety is a common feature in many modern pharmaceuticals and agrochemicals, often enhancing properties such as metabolic stability and binding affinity. nih.govresearchoutreach.org

In pharmaceutical research , this compound could serve as a key intermediate for the synthesis of novel therapeutic agents. The nitrile group can be readily converted into other functional groups commonly found in drug molecules, such as amines, amides, and various heterocycles. nih.govnih.gov The presence of the trifluoromethoxy group can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. nih.gov

In the field of agrochemicals , trifluoromethyl- and trifluoromethoxy-substituted aromatic compounds are well-represented among herbicides, insecticides, and fungicides. fao.orgccspublishing.org.cn this compound could be a valuable precursor for the development of new crop protection agents with improved efficacy and environmental profiles.

Furthermore, in materials science , the incorporation of fluorinated groups can impart unique properties to organic materials, such as enhanced thermal stability, and specific optical and electronic characteristics. This building block could be utilized in the synthesis of novel liquid crystals, polymers, and organic light-emitting diode (OLED) materials.

Field of Application Potential Use of this compound Rationale
PharmaceuticalsSynthesis of novel drug candidates.Trifluoromethoxy group can enhance metabolic stability and binding. nih.gov Nitrile provides a versatile synthetic handle. nih.govnih.gov
AgrochemicalsDevelopment of new herbicides, insecticides, and fungicides.Fluorinated aromatics are common in modern agrochemicals. fao.orgccspublishing.org.cn
Materials ScienceSynthesis of advanced materials like liquid crystals and polymers.Fluorine substitution can impart desirable thermal and electronic properties.

Design of Highly Selective Catalytic Systems for Targeted Transformations

The development of highly selective catalytic systems will be paramount to unlocking the full synthetic potential of this compound. The presence of multiple functional groups and C-H bonds on the aromatic ring necessitates catalysts that can discriminate between different reactive sites.

Future research should focus on the design of catalysts for regioselective C-H functionalization . This would allow for the introduction of new substituents at specific positions on the aromatic ring, bypassing the need for traditional multi-step synthetic sequences involving protecting groups and directing groups. For example, a catalyst could be developed to selectively activate the C-H bond at the C2, C4, or C6 position, enabling the synthesis of a wide range of derivatives from a common precursor.

Furthermore, the development of chemoselective catalysts that can transform one functional group in the presence of others is a key challenge. For instance, a catalytic system that can selectively reduce the nitrile group to an amine without affecting the trifluoromethoxy group, or vice versa, would be highly valuable. Similarly, catalysts for cross-coupling reactions that can selectively form a new carbon-carbon or carbon-heteroatom bond at a specific position on the ring are of great interest.

Integration of Machine Learning and AI in Reaction Design and Optimization for this Compound Class

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of chemical synthesis, and its application to the chemistry of this compound and related compounds holds immense promise.

ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations . This can help chemists to identify promising reaction conditions and avoid unproductive experiments, thereby accelerating the discovery of new synthetic routes. For a molecule like this compound, with its multiple potential reaction sites, predictive modeling can be particularly useful in forecasting the regioselectivity and chemoselectivity of a given reaction.

Furthermore, ML models can be used to optimize reaction conditions by exploring a vast parameter space (e.g., temperature, solvent, catalyst, and ligand) to identify the set of conditions that maximizes the yield and selectivity of a desired product. This can significantly reduce the time and resources required for experimental optimization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-5-(trifluoromethoxy)benzonitrile in academic laboratories?

  • Methodological Answer : A common approach involves coupling reactions using activating agents like carbonyldiimidazole (CDI). For example, 3-(hydroxymethyl)-5-(trifluoromethoxy)benzonitrile can be reacted with intermediates under CDI-mediated conditions in THF at 50°C, achieving moderate yields (~56%) . Alternative routes may include nucleophilic substitution on pre-functionalized aryl halides, though regioselectivity must be carefully controlled.

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer :

  • GC Analysis : Purity (>97%) can be confirmed via gas chromatography (GC), as demonstrated for structurally similar benzonitrile derivatives .
  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR are critical for confirming the trifluoromethoxy group and methyl substitution patterns. Indirect detection of reactive intermediates (e.g., carbonyl fluoride) via NMR has been validated in related systems .
  • Mass Spectrometry : High-resolution MS ensures molecular weight consistency, particularly given the compound’s halogenated and nitrile functionalities.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Storage : Store at 0–6°C in airtight containers to prevent decomposition, as recommended for nitrile derivatives with similar volatility and toxicity profiles .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to the compound’s acute toxicity (Category III) and potential cyanide release under thermal stress .

Advanced Research Questions

Q. What mechanistic insights exist for photocatalytic reactions involving trifluoromethoxy-substituted benzonitriles?

  • Methodological Answer : Under visible-light catalysis, 4-(trifluoromethoxy)benzonitrile undergoes single-electron reduction via organic photosensitizers, leading to fragmentation into fluorophosgene and benzonitrile. Transient spectroscopy reveals a catalyst charge-transfer complex-dimer as the active species. Researchers should monitor reaction progress using time-resolved NMR to capture intermediates like carbonyl fluoride .

Q. How does the trifluoromethoxy group influence adsorption on catalytic surfaces?

  • Methodological Answer : Benzonitrile derivatives adsorb strongly on metal surfaces (Ag, Pd, Au) via the nitrile group, but the trifluoromethoxy substituent alters electron density and steric interactions. Surface-enhanced Raman spectroscopy (SERS) and density functional theory (DFT) simulations are recommended to study orientation and binding energy . For example, benzonitrile’s dipole moment (~4 D) increases with electron-withdrawing groups like trifluoromethoxy, enhancing adsorption on Fe-doped carbon nanostructures .

Q. What computational models predict solvent interactions and solvation dynamics of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations parameterized with experimental dipole moments (4.01–4.18 D for benzonitrile derivatives) can model bulk solvent behavior. The compound’s miscibility with polar aprotic solvents (e.g., DMF, acetonitrile) is influenced by its large dipole moment and hydrogen-bond acceptor capacity . Free energy perturbation (FEP) calculations are useful for predicting solvation effects in mixed-solvent systems.

Q. How can this compound be leveraged in synthesizing heterocyclic pharmaceuticals?

  • Methodological Answer : The nitrile group serves as a precursor for amide or carboxylic acid functionalities. For example, in autotaxin inhibitor synthesis, 3-(hydroxymethyl)-5-(trifluoromethoxy)benzonitrile was coupled with a benzoxazole intermediate using CDI, enabling modular scaffold diversification . Advanced applications include intramolecular cyclization to form urea or carbamate derivatives via in situ-generated fluorophosgene .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.